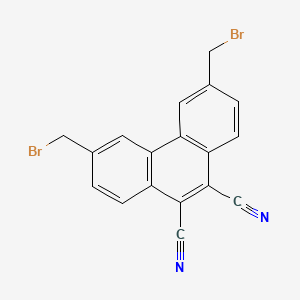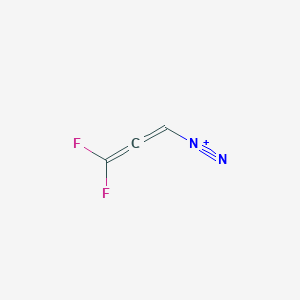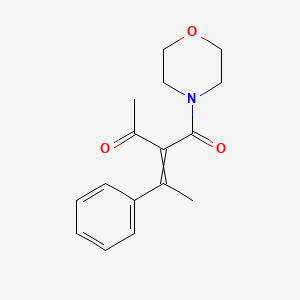![molecular formula C12H25NO3S B14210047 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- CAS No. 819849-88-2](/img/structure/B14210047.png)
1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- is a chemical compound with a complex structure that includes a sulfonic acid group and a cyclohexylamine derivative.
Preparation Methods
The synthesis of 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- typically involves the reaction of 3-aminopropanesulfonic acid with 3,3,5-trimethylcyclohexylamine. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions may involve the conversion of the sulfonic acid group to a sulfonate or other reduced forms.
Scientific Research Applications
1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- involves its interaction with specific molecular targets. It is known to inhibit the interaction of amyloid-beta peptides with endogenous glycosaminoglycans, thereby preventing the formation of beta-sheets. This action is particularly relevant in the context of Alzheimer’s disease, where the compound helps to reduce amyloid plaque formation .
Comparison with Similar Compounds
Similar compounds to 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- include:
3-Amino-1-propanesulfonic acid: Known for its neurological effects similar to gamma-aminobutyric acid (GABA).
Homotaurine: A compound with similar structural features and applications in neurological research.
Tramiprosate: Another compound studied for its potential in treating Alzheimer’s disease due to its ability to interact with amyloid-beta peptides. Compared to these compounds, 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- is unique in its specific structural modifications that enhance its stability and efficacy in various applications
Properties
CAS No. |
819849-88-2 |
|---|---|
Molecular Formula |
C12H25NO3S |
Molecular Weight |
263.40 g/mol |
IUPAC Name |
3-[(3,3,5-trimethylcyclohexyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H25NO3S/c1-10-7-11(9-12(2,3)8-10)13-5-4-6-17(14,15)16/h10-11,13H,4-9H2,1-3H3,(H,14,15,16) |
InChI Key |
YTGAYYCRZJQJNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209966.png)

![1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B14209977.png)
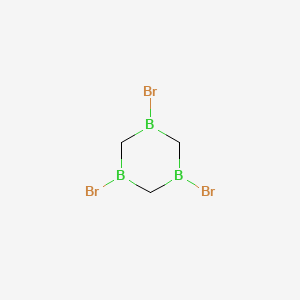
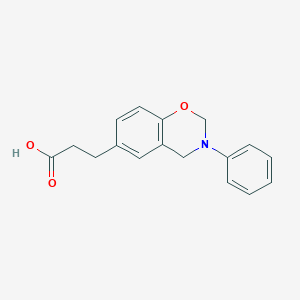
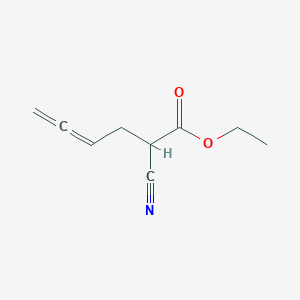
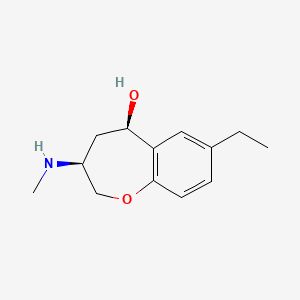
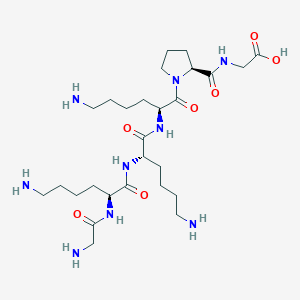
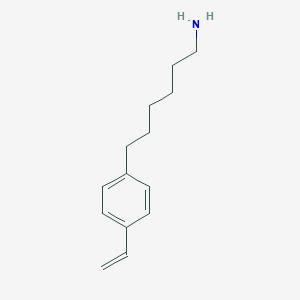
![2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole](/img/structure/B14210057.png)
